

# A Comparative Analysis of the Safety Profiles of LGD-4033 and Anabolic Steroids

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profiles of the selective androgen receptor modulator (SARM) LGD-4033 (also known as **Ligandrol**) and traditional anabolic-androgenic steroids (AAS). The information presented is based on available clinical and preclinical data to assist researchers in understanding the potential adverse effects of these compounds.

## **Executive Summary**

LGD-4033, a nonsteroidal SARM, was developed to elicit the therapeutic benefits of androgens on muscle and bone with improved tissue selectivity and a more favorable safety profile compared to anabolic steroids.[1] Clinical studies on LGD-4033 have demonstrated its potential to increase lean body mass with a lower incidence of androgenic side effects.[2][3] However, concerns regarding hormonal suppression and potential liver toxicity, particularly at higher doses, remain.[4][5] Anabolic steroids, synthetic derivatives of testosterone, are associated with a wide array of serious and well-documented adverse effects impacting the cardiovascular, hepatic, endocrine, and central nervous systems.[6][7] While both classes of compounds interact with the androgen receptor, their mechanisms of action and systemic effects differ significantly, leading to distinct safety profiles.

## Comparative Safety Profile: LGD-4033 vs. Anabolic Steroids







The following table summarizes the key adverse effects associated with LGD-4033 and anabolic steroids based on clinical and observational data.



| Adverse Effect Category | LGD-4033 (Ligandrol)                                                                                                                                                                                                                                                                                                                                                                    | Anabolic-Androgenic<br>Steroids (AAS)                                                                                                                                                                                                                     |
|-------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Hepatic (Liver)         | Dose-dependent elevations in liver enzymes have been reported.[8] Cases of druginduced liver injury, including cholestatic hepatitis, have been documented, particularly with high, off-label doses.[5][9] However, a clinical trial with doses up to 1.0 mg/day for 21 days showed no significant changes in aspartate aminotransferase (AST) or alanine aminotransferase (ALT).[2][3] | Associated with a range of liver injuries, including cholestasis, peliosis hepatis (blood-filled cysts), hepatic adenomas, and hepatocellular carcinoma.[10] [11] The risk is particularly high with orally administered 17-alpha-alkylated steroids.[10] |
| Cardiovascular          | Can cause a dose-dependent decrease in HDL cholesterol and triglycerides.[2][3] The potential long-term cardiovascular risks, such as an increased risk of heart attack and stroke, are not yet fully understood.[8]                                                                                                                                                                    | Linked to a significant increase in cardiovascular risks, including hypertension, left ventricular hypertrophy, myocardial dysfunction, accelerated coronary atherosclerosis, and an increased risk of myocardial infarction and stroke.[12][13] [14][15] |



| Endocrine (Hormonal)       | Causes a dose-dependent suppression of total testosterone, free testosterone, and sex hormone-binding globulin (SHBG).[2][3] Folliclestimulating hormone (FSH) and luteinizing hormone (LH) can also be suppressed, particularly at higher doses.[1] These effects appear to be reversible upon discontinuation.[2][3] | Leads to profound suppression of the hypothalamic-pituitary-gonadal axis, resulting in decreased endogenous testosterone production, testicular atrophy, and reduced sperm production.[7][16] Recovery of normal hormonal function after cessation can be prolonged or incomplete.[16] |
|----------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Prostate                   | Clinical studies have shown no significant increase in prostate-specific antigen (PSA) levels, suggesting a lower risk of prostate-related side effects compared to anabolic steroids. [2][3]                                                                                                                          | Can stimulate prostate tissue, potentially leading to benign prostatic hyperplasia (BPH) and an increased risk of prostate cancer.[17]                                                                                                                                                 |
| Androgenic (Masculinizing) | As a selective modulator, it is designed to have minimal androgenic effects. However, at higher doses, androgenic side effects such as acne and oily skin are possible.[1] The potential for masculinization in women is largely uncharacterized.[8]                                                                   | Causes significant androgenic side effects, including acne, oily skin, male-pattern baldness, and hirsutism (excessive hair growth) in women.[6] In women, it can also lead to irreversible voice deepening and clitoral enlargement.[6]                                               |
| Psychiatric                | Mood swings and aggression have been anecdotally reported, but systematic data from clinical trials is lacking.                                                                                                                                                                                                        | Associated with a range of psychiatric effects, including aggression ("roid rage"), mania, depression, and an increased risk of dependence. [7][16]                                                                                                                                    |



### **Signaling Pathways and Mechanisms of Action**

The differential safety profiles of LGD-4033 and anabolic steroids can be attributed to their distinct interactions with the androgen receptor and subsequent downstream signaling.

#### Comparative Signaling Pathways





Click to download full resolution via product page

Caption: LGD-4033 vs. Anabolic Steroid Signaling.



### **Experimental Protocols**

The assessment of the safety profiles of LGD-4033 and anabolic steroids involves a range of clinical and preclinical experimental protocols. Below are outlines of key methodologies cited in the literature.

#### **Clinical Safety and Tolerability Study Protocol**

A representative experimental workflow for a clinical trial evaluating the safety of a compound like LGD-4033 is as follows:





Click to download full resolution via product page

Caption: Clinical Trial Workflow.



- 1. Subject Recruitment and Screening:
- Inclusion Criteria: Healthy male volunteers, typically between 21-50 years of age, with normal baseline health parameters.[2][3]
- Exclusion Criteria: History of cardiovascular, hepatic, or endocrine disorders; use of any anabolic agents.
- 2. Study Design:
- Randomized, double-blind, placebo-controlled, ascending-dose design.[2][3]
- Participants are randomized to receive a placebo or varying doses of the investigational drug (e.g., 0.1 mg, 0.3 mg, 1.0 mg of LGD-4033) daily for a specified period (e.g., 21 days).[2][3]
- 3. Safety Monitoring and Data Collection:
- Adverse Event Monitoring: All adverse events are recorded and assessed for their relationship to the study drug.[2][3]
- Vital Signs: Blood pressure, heart rate, and other vital signs are monitored regularly.
- Electrocardiograms (ECGs): ECGs are performed at baseline and at specified intervals to assess for any cardiac abnormalities, such as changes in the QT interval.[2][3]
- Blood Sampling: Blood samples are collected at baseline, during the treatment period, and during a follow-up period (e.g., 5 weeks post-treatment) for analysis.[2][3]
- 4. Laboratory Analyses:
- Hematology: Complete blood count (CBC) to assess for changes in hemoglobin, hematocrit, and other blood cell counts.[2][3]
- Serum Chemistry: Measurement of liver enzymes (AST, ALT), kidney function markers (creatinine), and other metabolic parameters.[2][3]
- Lipid Profile: Analysis of total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides.
   [2][3]



- Hormonal Assays: Measurement of total and free testosterone, SHBG, LH, and FSH using immunoassays.[2][3]
- Prostate-Specific Antigen (PSA): PSA levels are monitored as a marker for prostate health.
   [2][3]

#### Conclusion

The available evidence suggests that LGD-4033 has a more favorable safety profile than anabolic steroids, particularly concerning androgenic side effects and impact on the prostate.[2] [3] However, it is not without risks. The dose-dependent suppression of hormones and the potential for liver toxicity are significant concerns that require further investigation.[2][3][5] In contrast, the use of anabolic steroids is associated with a broader and more severe range of adverse effects, many of which can be irreversible and life-threatening.[6][7] For researchers and drug development professionals, understanding these differences is crucial for the continued investigation of SARMs as potential therapeutic agents and for educating on the risks associated with the illicit use of both SARMs and anabolic steroids.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. swolverine.com [swolverine.com]
- 2. The Safety, Pharmacokinetics, and Effects of LGD-4033, a Novel Nonsteroidal Oral, Selective Androgen Receptor Modulator, in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ligandrol or LGD 4033 in Australia: How it works and side effects [healthymale.org.au]
- 5. Ligandrol (LGD-4033)-Induced Liver Injury PMC [pmc.ncbi.nlm.nih.gov]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]



- 7. nida.nih.gov [nida.nih.gov]
- 8. Ligandrol Wikipedia [en.wikipedia.org]
- 9. Drug-Induced Liver Injury Associated With Alpha Bolic (RAD-140) and Alpha Elite (RAD-140 and LGD-4033) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anabolic androgenic steroid-induced liver injury: An update PMC [pmc.ncbi.nlm.nih.gov]
- 11. Androgenic Steroids LiverTox NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. bhf.org.uk [bhf.org.uk]
- 14. Cardiovascular effects of androgenic-anabolic steroids PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Anabolic androgenic steroids and cardiomyopathy: an update [frontiersin.org]
- 16. academic.oup.com [academic.oup.com]
- 17. Frontiers | Anabolic-androgenic steroids: How do they work and what are the risks? [frontiersin.org]
- To cite this document: BenchChem. [A Comparative Analysis of the Safety Profiles of LGD-4033 and Anabolic Steroids]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608552#a-comparison-of-the-safety-profiles-of-lgd-4033-and-anabolic-steroids]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com